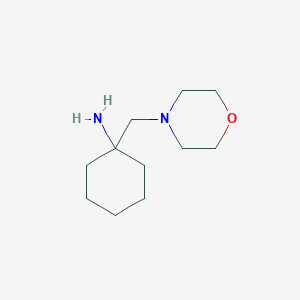
5-Amino-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-4-methylnicotinic acid is a compound that is structurally related to nicotinic acid derivatives. While the provided papers do not directly discuss 5-Amino-4-methylnicotinic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and applications of related nicotinic acid derivatives.
Synthesis Analysis
The synthesis of nicotinic acid derivatives can be complex and often requires multiple steps. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. A selective monodechlorination step is also necessary to obtain the desired nicotinic acid derivative . These methods could potentially be adapted for the synthesis of 5-Amino-4-methylnicotinic acid by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by a pyridine ring with various substituents that can influence the compound's reactivity and physical properties. In the case of the coordination polymers based on 5-aminonicotinic acid, the –NH2 functional group plays a crucial role in the formation of a 3D network when coordinated with PbII ions . This suggests that the amino group in 5-Amino-4-methylnicotinic acid would also be significant in its molecular interactions and potential coordination chemistry.
Chemical Reactions Analysis
Nicotinic acid derivatives can participate in various chemical reactions. For instance, a coordination polymer based on 5-aminonicotinic acid was shown to catalyze the Knoevenagel condensation reaction efficiently . This indicates that 5-Amino-4-methylnicotinic acid could also be explored for its catalytic properties in similar condensation reactions, given the presence of the amino functional group which is known to be reactive.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are influenced by their functional groups. For example, the presence of an amino group can enhance solubility in water and contribute to the formation of coordination polymers with metal ions . Additionally, the introduction of a methyl group, as in 5-Amino-4-methylnicotinic acid, would likely affect the compound's hydrophobicity and steric properties, potentially altering its reactivity and interaction with other molecules.
Scientific Research Applications
Antibacterial and Antifungal Activities
5-Amino-4-methylnicotinic acid derivatives demonstrate significant antibacterial and antifungal properties. Studies on triazole derivatives synthesized from isonicotinic acid hydrazide have shown effectiveness against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans (Mishra et al., 2010).
Electrocatalytic Applications
The compound is involved in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, producing 6-aminonicotinic acid. This process, conducted in an ionic liquid medium, shows promise for environmentally friendly synthesis methods (Feng et al., 2010).
Organocatalysis in Synthesis
5-Amino-4-methylnicotinic acid derivatives are used as organocatalysts in the synthesis of pyranopyrazoles. This method, utilizing isonicotinic acid, is a green and efficient approach for preparing these compounds (Zolfigol et al., 2013).
Electrosynthesis Research
Studies on the electrosynthesis of 6-aminonicotinic acid from halopyridines in the presence of CO2 have been conducted. These investigations provide insights into the electrochemical reduction behaviors of these compounds and their potential industrial applications (Gennaro et al., 2004).
DNA Methylation and Epigenetics
5-Amino-4-methylnicotinic acid derivatives play a role in understanding DNA methylation and epigenetic modifications. Research in this area contributes to our knowledge of genetic and epigenetic interactions in neurodegenerative diseases (Zhang et al., 2022).
Metal-Organic Frameworks
Derivatives of 5-Amino-4-methylnicotinic acid are used in the construction of metal-organic frameworks (MOFs). These MOFs have diverse structures and are explored for applications like selective detection of specific ions in aqueous solutions (Guo et al., 2019).
Immunomodulatory Effects
The compound's derivatives have been studied for their immunomodulatory effects in vitro, showing potential in the development of novel functional drugs (Drynda et al., 2014).
properties
IUPAC Name |
5-amino-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,8H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKILAGIFJBHEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-methylnicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

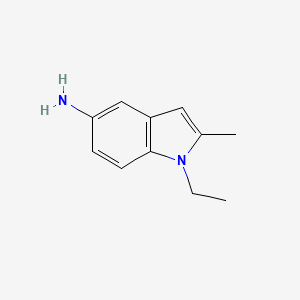
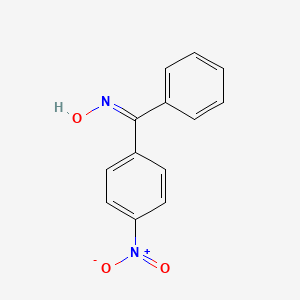
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1276563.png)
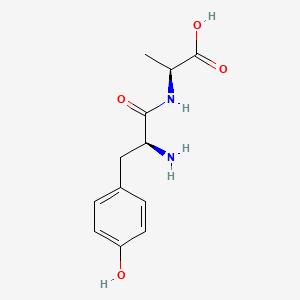
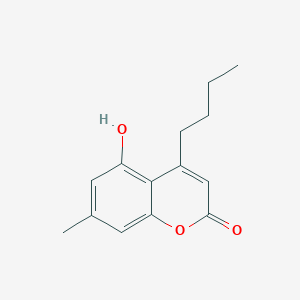
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)

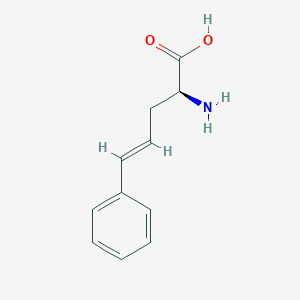
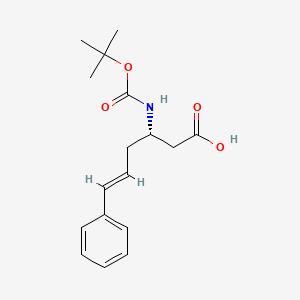
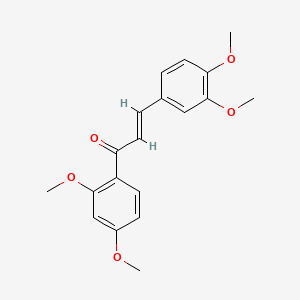
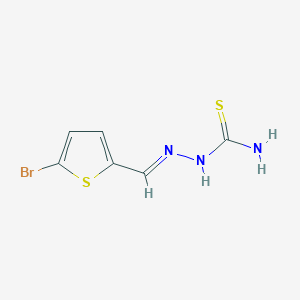

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)
